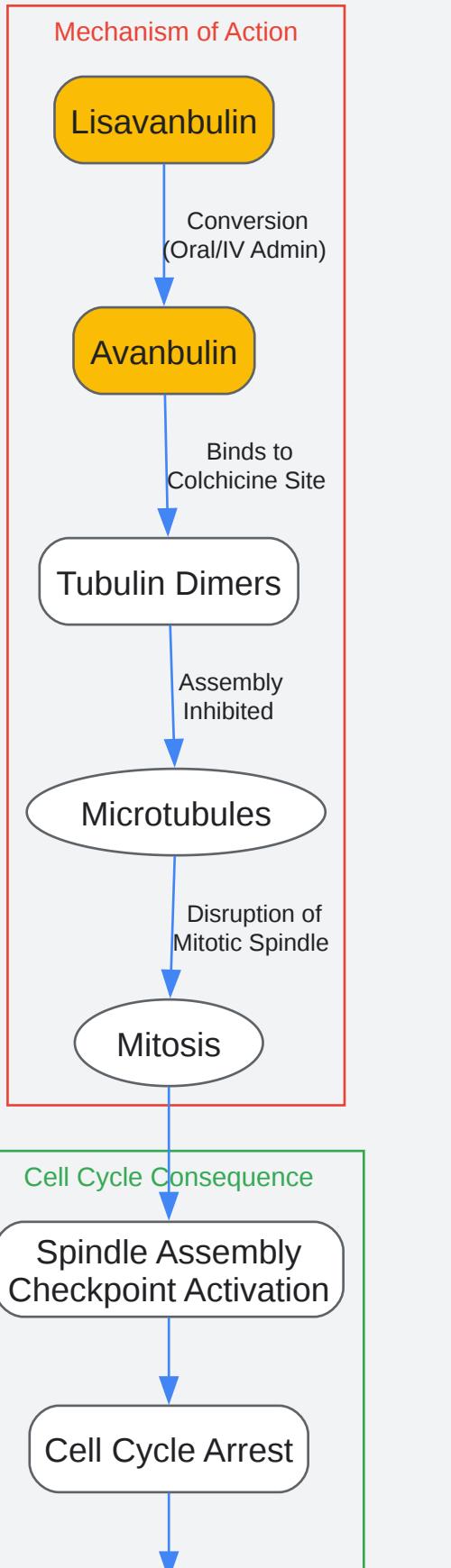


Mechanism of Action and Cell Cycle Effects

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Avanbulin

CAS No.: 798577-91-0


Cat. No.: S548169

[Get Quote](#)

Avanbulin is the active form of the prodrug **lisavanbulin (BAL101553)**. It targets the **colchicine-binding site on tubulin heterodimers**, which inhibits microtubule assembly [1]. Microtubules are essential structural components for cell division, and their disruption leads to fatal errors during mitosis, ultimately triggering cell death in rapidly dividing cancer cells [2] [1].

The diagram below illustrates the mechanism of action of **lisavanbulin/avanbulin** and its subsequent effect on the cell cycle.

Avanbulin Mechanism and Cell Cycle Impact

Cell Death
(Apoptosis)

Click to download full resolution via product page

A key advantage of lis**avanbulin** is its ability to cross the **blood-brain barrier**, making it a promising candidate for treating brain tumors like glioblastoma, which are often shielded from many chemotherapeutic agents [2].

Clinical Trial Data and Anti-Tumor Activity

The quantitative data from clinical trials provides evidence of **avanbulin**'s safety and anti-tumor profile. The table below summarizes key findings from two primary studies.

Trial Parameter	Phase 1/2a (IV Infusion - NCT02895360)	Phase 1/2a (Oral Dosing)
Recommended Dose	70 mg/m ² (48-hour IV infusion, Days 1, 8, 15 of 28-day cycle) [1]	30 mg daily (pill) [2]
Primary Tumor Types	Recurrent Glioblastoma; Platinum-resistant/refractory Ovarian Cancer [1]	Recurrent Glioblastoma and other high-grade gliomas [2]
Safety Profile	Well-tolerated; majority of adverse events were mild or moderate [1]	Tolerable at the recommended daily dose [2]

| **Anti-Tumor Activity** | **Glioblastoma cohort (n=12)**: 1 partial response (>90% tumor reduction), 1 stable disease [1] **Ovarian cancer cohort (n=11)**: 3 patients with stable disease and lesion reductions [1] | **Glioblastoma cohort**: 1 complete response (tumor disappearance), 1 partial response (>90% shrinkage), 7 with stable disease. Two patients on treatment for >4 years [2] |

Protocol: Cell Cycle Analysis via DNA Content

This protocol is a foundational method for investigating the effects of microtubule-targeting agents like **avanbulin** on the cell cycle. It uses **propidium iodide (PI)** to stain DNA in fixed cells, allowing quantification of cell populations in different cell cycle phases (G0/G1, S, and G2/M) based on total DNA content [3].

Materials

- Cells to be analyzed (e.g., *in vitro* cell lines treated with **avanbulin**)
- 70% ethanol (in distilled water), ice-cold
- Phosphate-buffered saline (PBS)
- Propidium Iodide (PI) Staining Solution (freshly made, see recipe below)
- DNase-free RNase A
- Triton X-100
- Centrifuge tubes (12 x 75 mm, polypropylene preferred)
- Flow cytometer

PI Staining Solution Recipe

For 10 mL of staining solution [3]:

- Add 2 mg of **DNase-free RNase A** to 10 mL of 0.1% (v/v) **Triton X-100** in PBS.
- Add 200 μ L of a 1 mg/mL stock solution of **Propidium Iodide (PI)**.
- Mix thoroughly. If the RNase is not DNase-free, boil a 2 mg/mL solution for 5 minutes before use.

Procedure

- **Cell Fixation** a. Harvest approximately $1-5 \times 10^6$ cells and suspend them in 5 mL of PBS [3]. b. Centrifuge at 300 x g for 6 minutes and decant the supernatant [3]. c. **Thoroughly resuspend the cell pellet in 0.5 mL of PBS to achieve a single-cell suspension.** This is critical to prevent cell clumping that cannot be reversed after fixation [3]. d. Transfer the cell suspension into a tube containing 4.5 mL of ice-cold 70% ethanol to fix the cells. Fix for a minimum of 2 hours; fixed cells can be stored at 0-4°C for extended periods [3].

- **Cell Staining** a. Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol thoroughly [3]. b. Wash the cells by suspending the pellet in 5 mL of PBS, waiting 60 seconds, and centrifuging at 200 x g for 5 minutes [3]. c. Resuspend the cell pellet in 1 mL of the freshly prepared **PI Staining Solution** [3]. d. Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light [3].
- **Flow Cytometry Analysis** a. Analyze the stained cells on a flow cytometer equipped with a 488 nm laser, measuring PI fluorescence in the red spectrum (e.g., >600 nm filter) [3]. b. Collect data from at least 10,000 events per sample. c. Use flow cytometry software to analyze the data, gating on the single-cell population based on PI-A vs. PI-W or PI-H to exclude doublets and debris. The DNA content histogram is then analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases [4] [3].

Discussion for Researchers

The clinical data suggests that **avanbulin**'s efficacy is correlated with prolonged exposure (AUC), which supported the investigation of extended 48-hour IV infusions to maximize anti-tumor effect while minimizing vascular toxicity related to high peak concentrations (Cmax) [1]. A notable finding is the exceptional, long-lasting benefit observed in a small subset of glioblastoma patients, highlighting the potential for a personalized medicine approach [2]. The future clinical development of **lisavanbulin**, now acquired by the Glioblastoma Foundation, is focused on identifying a predictive gene signature to select patients most likely to respond to the therapy [2].

For researchers designing experiments, combining the DNA content cell cycle analysis with more specific assays—such as **immunofluorescence staining of mitotic spindles** or **Western blot analysis of mitotic markers (e.g., Aurora B)**—can provide a comprehensive picture of **avanbulin**'s mechanism and resistance pathways [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety and anti-tumor activity of lisavanbulin administered ... [pmc.ncbi.nlm.nih.gov]
2. Phase 1/2a study on Lisavanbulin Published in Journal Cell Reports... [glioblastomafoundation.org]
3. DNA Content for Cell Analysis of Fixed Cycle With Propidium... Cells [med.virginia.edu]
4. Assays | Thermo Fisher Scientific - US Cell Cycle Analysis [thermofisher.com]

To cite this document: Smolecule. [Mechanism of Action and Cell Cycle Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-cell-cycle-analysis-method>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com